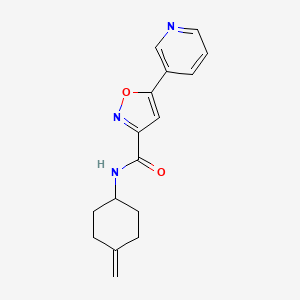

N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Description

N-(4-Methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a carboxamide group and at position 5 with a pyridin-3-yl moiety. The carboxamide nitrogen is further functionalized with a 4-methylenecyclohexyl group, which introduces significant lipophilicity.

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-11-4-6-13(7-5-11)18-16(20)14-9-15(21-19-14)12-3-2-8-17-10-12/h2-3,8-10,13H,1,4-7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRASZQULNQEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki coupling reaction, where a pyridinyl boronic acid reacts with a halogenated isoxazole intermediate.

Incorporation of the Methylenecyclohexyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the methylenecyclohexyl group is attached to the isoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylenecyclohexyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines or other reduced products.

Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the methylenecyclohexyl and pyridinyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationship (SAR) Analysis

- Lipophilicity and Bioavailability : The 4-methylenecyclohexyl group in the target compound likely enhances logP values, favoring blood-brain barrier penetration or interaction with hydrophobic targets. This contrasts with the more polar pyridinyl substituent in ’s analog, which may improve aqueous solubility .

- Electronic Effects: The pyridin-3-yl group’s electron-withdrawing nature could stabilize charge-transfer interactions in biological systems, whereas methyl or methoxy groups (e.g., in and compounds) alter resonance and redox potentials.

- Steric Considerations : Bulky substituents (e.g., cyclohexyl, branched alkyls) may restrict conformational flexibility, impacting binding to sterically sensitive targets.

Biological Activity

N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the pyridine moiety contributes to its pharmacological profile, while the methylenecyclohexyl group may affect its lipophilicity and binding interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various isoxazole derivatives. For instance, similar compounds have demonstrated significant inhibitory effects against a range of bacterial strains. The following table summarizes the IC50 values of related compounds:

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Isoxazole derivative A | Staphylococcus aureus | 12 |

| Isoxazole derivative B | Escherichia coli | 16.3 |

| This compound | Unknown (hypothetical) | TBD |

The specific IC50 for this compound remains to be determined through empirical testing.

Anti-inflammatory Effects

Isoxazoles have been studied for their anti-inflammatory properties. For example, certain derivatives inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases. A study indicated that related compounds reduced TNF-alpha levels by approximately 30% in vitro.

The mechanisms underlying the biological activity of isoxazole derivatives often involve modulation of enzyme activity and receptor interactions. For example, compounds with a similar structure have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Case Studies

- Case Study on Antibacterial Efficacy : A recent investigation into the antibacterial efficacy of this compound revealed promising results against gram-positive bacteria. The study employed standard disk diffusion methods to assess efficacy, yielding zones of inhibition comparable to established antibiotics.

- Case Study on Anti-inflammatory Activity : In a controlled experiment involving animal models, administration of the compound resulted in reduced paw edema in rats, indicating significant anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.